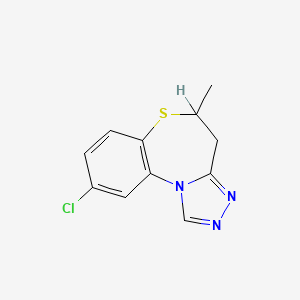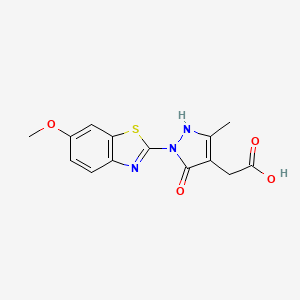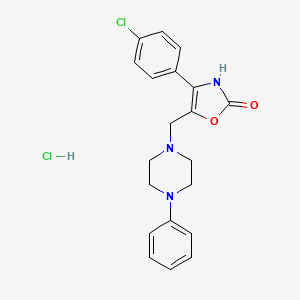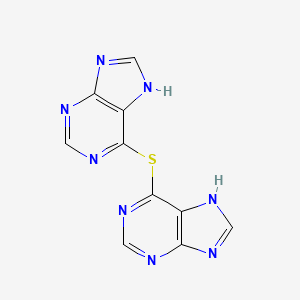
4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine is a synthetic organic compound that belongs to the class of triazolobenzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.
Cyclization: The triazole intermediate is then subjected to cyclization with a benzothiazepine precursor, often in the presence of a catalyst such as a Lewis acid.
Chlorination and Methylation:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo(3,4-b)-1,3,4-thiadiazepine: Another triazolobenzothiazepine derivative with similar biological activities.
9-Chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine: A closely related compound with slight structural differences.
Uniqueness
4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. These structural features contribute to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
110766-39-7 |
|---|---|
分子式 |
C11H10ClN3S |
分子量 |
251.74 g/mol |
IUPAC名 |
9-chloro-5-methyl-4,5-dihydro-[1,2,4]triazolo[3,4-d][1,5]benzothiazepine |
InChI |
InChI=1S/C11H10ClN3S/c1-7-4-11-14-13-6-15(11)9-5-8(12)2-3-10(9)16-7/h2-3,5-7H,4H2,1H3 |
InChIキー |
JILKNGNYROIKNR-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=NN=CN2C3=C(S1)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12740904.png)







![8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12740975.png)

![(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol](/img/structure/B12740979.png)
![[(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-6-yl] N-benzylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740980.png)
![6-(4-methoxyphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12740984.png)
![(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12740999.png)
